molecular formula C10H9N3O3 B3090624 (2R)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid CAS No. 1212414-59-9

(2R)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid

Cat. No.: B3090624
CAS No.: 1212414-59-9
M. Wt: 219.2 g/mol
InChI Key: HWXISOGIRJVVTE-ZCFIWIBFSA-N
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Description

(2R)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid is a compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, with a benzotriazine moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially modifying its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can lead to a wide range of new derivatives with different functional groups.

Scientific Research Applications

(2R)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A related compound with similar structural features and diverse applications in medicinal chemistry and material sciences.

    Benzoxazole: Another similar compound with applications in drug development and material sciences.

    Benzothiazole: Known for its biological activities and use in the synthesis of various derivatives.

Uniqueness

(2R)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6(10(15)16)13-9(14)7-4-2-3-5-8(7)11-12-13/h2-6H,1H3,(H,15,16)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXISOGIRJVVTE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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